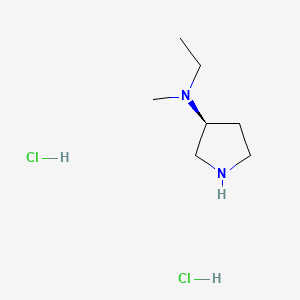
acetonitrile;copper(1+);tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a complex compound consisting of copper(I) ions coordinated to four acetonitrile molecules, with tetrafluoroborate acting as the counterion. This compound is widely used in research laboratories and industrial processes due to its unique properties and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with nitrosyl tetrafluoroborate, which is obtained from dinitrogen tetroxide and tetrafluoroboric acid.
Reaction Process: The nitrosyl salt is then reacted with metallic copper in acetonitrile. Initially, a green-blue copper(II) complex is formed, which is subsequently reduced to the copper(I) complex.
Industrial Production Methods: The compound can be produced on a larger scale using similar methods, with careful control of reaction conditions to ensure the formation of the desired copper(I) complex.
Types of Reactions:
Oxidation: Tetrakis(acetonitrile)copper(I) tetrafluoroborate can be oxidized to form copper(II) complexes.
Reduction: The compound itself is a product of reduction reactions.
Substitution: It can undergo ligand substitution reactions where acetonitrile ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Metallic copper and acetonitrile are used as reducing agents.
Substitution: Various ligands can be used depending on the desired product.
Major Products Formed:
Copper(II) Complexes: Resulting from oxidation reactions.
Other Copper(I) Complexes: Formed through ligand substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Tetrakis(acetonitrile)copper(I) tetrafluoroborate is widely used as a catalyst in organic synthesis reactions, such as cycloaddition, Ullmann reactions, and intramolecular aromatic annulations. Biology: It serves as a precursor for the synthesis of copper(I) complexes used in biological studies. Medicine: The compound is used in the development of pharmaceuticals and diagnostic agents. Industry: It is employed in the production of emitting materials for OLED fabrication and other industrial applications.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a catalyst in various chemical reactions. The copper(I) ion acts as the active site, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Tetrakis(acetonitrile)copper(I) hexafluorophosphate: Similar structure but with a different counterion.
Tetrakis(acetonitrile)copper(I) perchlorate: Another variant with a different counterion.
Uniqueness: Tetrakis(acetonitrile)copper(I) tetrafluoroborate is unique due to its stability, ease of synthesis, and versatility in catalytic applications compared to other copper(I) complexes.
Propiedades
Fórmula molecular |
C8H12BCuF4N4 |
|---|---|
Peso molecular |
314.56 g/mol |
Nombre IUPAC |
acetonitrile;copper(1+);tetrafluoroborate |
InChI |
InChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1 |
Clave InChI |
YZGSKMIIVMCEFE-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B15362208.png)
![(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B15362210.png)


![4-(1-Tetrahydropyran-4-ylpyrrolo[2,3-c]pyridin-3-yl)pyridin-2-amine](/img/structure/B15362246.png)
![(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15362251.png)





![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-thioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B15362275.png)
